molecular formula C12H17ClN2O B1395207 N-Allyl-2-amino-3-phenylpropanamide hydrochloride CAS No. 1236261-01-0

N-Allyl-2-amino-3-phenylpropanamide hydrochloride

Cat. No. B1395207
M. Wt: 240.73 g/mol
InChI Key: HYZXQSPUDDHZDU-UHFFFAOYSA-N
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Description

“N-Allyl-2-amino-3-phenylpropanamide hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It is a specialized compound and is not widely available, with a few suppliers offering it for research purposes .


Molecular Structure Analysis

The InChI code for a related compound, “(2R)-2-amino-3-phenylpropanamide”, is 1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 . This might provide some insight into the structure of “N-Allyl-2-amino-3-phenylpropanamide hydrochloride”.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Convenient One-Pot Synthesis : Enantiopure derivatives of N-Allyl-2-amino-3-phenylpropanamide hydrochloride have been synthesized through a convenient one-pot process. This synthesis involves a key step of amide formation with simultaneous protection and activation (Li, Shang, Cheng, & Zhao, 2013).

  • Cyclopolymerization Studies : Electron spin resonance studies on related compounds provide insights into the mechanism of cyclopolymerization and the reactivities of double bonds, essential for understanding the chemical behavior of N-Allyl-2-amino-3-phenylpropanamide hydrochloride and similar compounds (Kodaira & Mae, 1992).

Applications in Biochemistry and Pharmacology

  • Pharmacophoric Design for Anticancer Agents : Research on functionalized amino acid derivatives, including structures similar to N-Allyl-2-amino-3-phenylpropanamide hydrochloride, has led to the development of potential anticancer agents (Kumar et al., 2009).

  • Enamide Synthesis : Catalytic isomerization of N-allyl amides, closely related to N-Allyl-2-amino-3-phenylpropanamide hydrochloride, provides a pathway for synthesizing geometrically defined enamides. This method is significant for incorporating nitrogen functionality in asymmetric syntheses (Trost, Cregg, & Quach, 2017).

Advanced Material Science

  • Copolymer Synthesis and Evaluation : Studies on copolymerization involving similar compounds have led to the development of water-soluble copolymers with improved physical properties, such as temperature-tolerance and salt-resistance. These copolymers have applications in enhanced oil recovery (Liu et al., 2013).

Analytical and Diagnostic Techniques

  • Pathogenic Bacteria Detection : The generation of volatile organic compounds through enzymatic reactions involving similar compounds has been proposed as a novel method for detecting pathogenic bacteria. This approach is simple, low-cost, and effective for rapid diagnostics (Tait et al., 2015).

properties

IUPAC Name

2-amino-3-phenyl-N-prop-2-enylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZXQSPUDDHZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2-amino-3-phenylpropanamide hydrochloride

CAS RN

1236261-01-0
Record name Benzenepropanamide, α-amino-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236261-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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